

## Toxicological Profile of Verbenone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Verbenone, a bicyclic monoterpene ketone, is a naturally occurring compound found in a variety of plants and is also known for its role as an insect pheromone. It is utilized primarily as an anti-aggregation pheromone to manage bark beetle infestations in forestry. This technical guide provides a comprehensive overview of the current toxicological data available for verbenone, with a focus on its safety profile for human health. While acute toxicity data suggests a low order of toxicity, significant data gaps exist, particularly concerning chronic exposure, carcinogenicity, and reproductive and developmental effects. This document summarizes key toxicological endpoints, details experimental methodologies for pivotal studies, and presents signaling pathways associated with its mode of action. All quantitative data are presented in structured tables for ease of reference and comparison.

## **Chemical and Physical Properties**



Property	Value	Reference
Chemical Name	(1R,5R)-4,6,6- Trimethylbicyclo[3.1.1]hept-3- en-2-one	IUPAC
CAS Number	80-57-9	
Molecular Formula	C10H14O	-
Molecular Weight	150.22 g/mol	_
Appearance	Colorless to pale yellow liquid	_
Odor	Characteristic minty, camphor- like	_
Boiling Point	227-228 °C	-
Flash Point	85 °C	-
Solubility	Insoluble in water; soluble in alcohol, ether	<del>-</del>

# **Toxicological Data Acute Toxicity**

Verbenone exhibits a low level of acute toxicity following oral and dermal exposure.

Table 1: Acute Toxicity of Verbenone



Test	Species	Route	Value	Classification
LD <sub>50</sub>	Rat	Oral	>5000 mg/kg bw	Low toxicity
LD <sub>50</sub>	Rabbit	Dermal	>2000 mg/kg bw	Low toxicity
Skin Irritation	Rabbit	Dermal	Not irritating	Not classified
Eye Irritation	Rabbit	Eye	Not irritating	Not classified
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	Not classified

## **Repeated Dose Toxicity**

A 28-day repeated dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL).

Table 2: Repeated Dose Toxicity of Verbenone

Study Duration	Species	Route	NOAEL	Key Findings
28-day	Rat	Oral	150 mg/kg bw/day	No treatment- related adverse effects observed up to the highest dose tested.

## Genotoxicity

**Verbenone** has been evaluated for its genotoxic potential in a battery of in vitro assays and has not shown evidence of mutagenic or clastogenic activity.

Table 3: Genotoxicity of Verbenone



Assay	Test System	Metabolic Activation	Result
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2 uvrA	With and without S9	Negative
In Vitro Chromosomal Aberration Test	Human Lymphocytes	With and without S9	Negative

## Carcinogenicity

There are currently no long-term carcinogenicity studies available for **verbenone**.[1]

### **Reproductive and Developmental Toxicity**

Comprehensive studies on the reproductive and developmental toxicity of **verbenone** have not been conducted.[1] Therefore, its potential to affect fertility or cause harm to a developing fetus is unknown.

### **Neurotoxicity**

While specific neurotoxicity studies are not available, some research suggests that metabolites of **verbenone**, namely myrtenol and verbenol, can modulate the function of GABA-A receptors in the central nervous system.[2][3] This interaction could potentially lead to neurotoxic effects at high concentrations.

# Experimental Protocols Acute Oral Toxicity (as per OECD Guideline 401)

- Test Species: Rat (Sprague-Dawley strain), young adults.
- Administration: A single dose of **verbenone** was administered by oral gavage.
- Dosage: Graded dose levels were used.



- Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.
- Endpoints: Clinical signs, body weight changes, mortality, and gross necropsy at the end of the study.

## **Dermal Irritation (as per OECD Guideline 404)**

- · Test Species: Albino rabbit.
- Application: 0.5 mL of undiluted verbenone was applied to a small area of shaved skin under a semi-occlusive patch.
- Exposure Duration: 4 hours.
- Observation Period: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The Draize scoring system was used to evaluate skin reactions.

## **Eye Irritation (as per OECD Guideline 405)**

- · Test Species: Albino rabbit.
- Application: 0.1 mL of undiluted verbenone was instilled into the conjunctival sac of one eye.
   The other eye served as a control.
- Observation Period: The eyes were examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after instillation.
- Scoring: The Draize scoring system was used to evaluate eye irritation.

## Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)

- Test Strains:Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.
- Method: Plate incorporation method.



- Metabolic Activation: The assay was conducted with and without the addition of a rat liver S9 fraction.
- Concentrations: A range of concentrations of **verbenone** were tested in triplicate.
- Endpoint: The number of revertant colonies was counted, and a substance was considered mutagenic if it induced a dose-dependent increase in revertants.

## In Vitro Chromosomal Aberration Test (as per OECD Guideline 473)

- Test System: Cultured human peripheral blood lymphocytes.[4]
- Method: Cells were exposed to various concentrations of verbenone for a short duration.
- Metabolic Activation: The assay was performed in the presence and absence of a rat liver S9 fraction.[4]
- Harvest Time: Cells were harvested at a suitable time point after treatment to analyze chromosomes in metaphase.
- Endpoint: The frequency of structural and numerical chromosomal aberrations was scored.

## Mechanisms of Action and Signaling Pathways Insect Olfactory Signaling

The primary mechanism of action for **verbenone** as an insect repellent involves its interaction with the olfactory system of bark beetles. **Verbenone** acts as an anti-aggregation pheromone, signaling a colonized host and deterring further beetle attacks. This is achieved through the binding of **verbenone** to specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae. This binding event triggers a signal transduction cascade within the OSN, ultimately leading to an electrical signal that is transmitted to the brain and results in a repellent behavioral response.





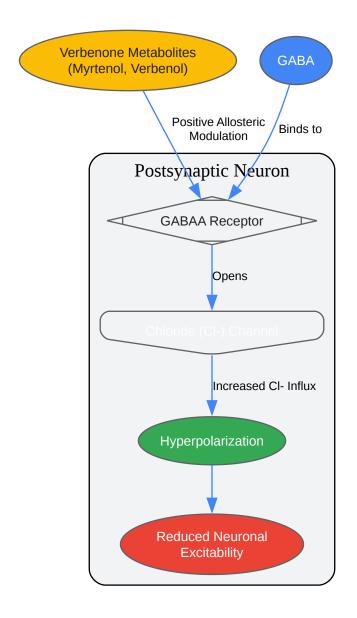
Click to download full resolution via product page

Caption: Insect Olfactory Signaling Pathway for Verbenone.

## **Potential Modulation of GABAA Receptors**

While direct neurotoxicity studies on **verbenone** are lacking, research on its metabolites, myrtenol and verbenol, suggests a potential interaction with the mammalian central nervous system. These compounds have been shown to be positive allosteric modulators of the y-aminobutyric acid type A (GABA-A) receptor.[2][3] GABA-A receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain. Positive modulation of these receptors enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which reduces neuronal excitability. At high concentrations, this mechanism could potentially lead to central nervous system depression.





Click to download full resolution via product page

Caption: Potential GABAA Receptor Modulation by Verbenone Metabolites.

# Absorption, Distribution, Metabolism, and Excretion (ADME)

#### Metabolism

In vitro studies using human and rat liver microsomes have shown that **verbenone** is metabolized via hydroxylation.[5][6][7] The primary metabolite identified is 10-hydroxy**verbenone**.[5][6] This metabolic pathway is a common detoxification route for xenobiotics.





Click to download full resolution via product page

Caption: **Verbenone** Metabolism Experimental Workflow.

#### Conclusion

The available toxicological data for **verbenone** suggest a low potential for acute toxicity via oral and dermal routes, and it is not considered to be a skin or eye irritant or a skin sensitizer. In vitro genotoxicity studies have been negative. However, there is a significant lack of data regarding chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The potential for neurotoxicity at high doses, mediated through the modulation of GABA-A receptors by its metabolites, warrants further investigation. For a comprehensive risk assessment, particularly for scenarios involving long-term or repeated human exposure, further studies addressing these data gaps are essential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. fs.usda.gov [fs.usda.gov]
- 2. GABA(A) receptor modulation by terpenoids from Sideritis extracts PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor modulation by terpenoids from Sideritis extracts PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Biotransformation of (-)-verbenone by human liver microsomes PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. High-performance liquid chromatographic method for the determination of (-)-verbenone 10-hydroxylation catalyzed by rat liver microsomes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Verbenone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b600774#toxicological-profile-of-verbenone]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com